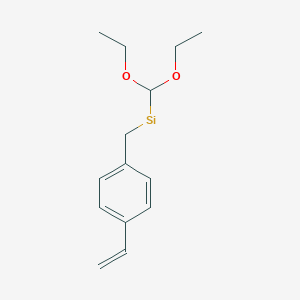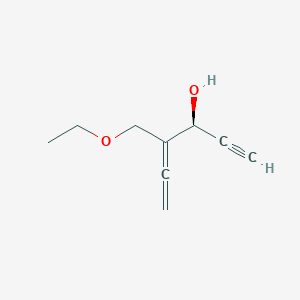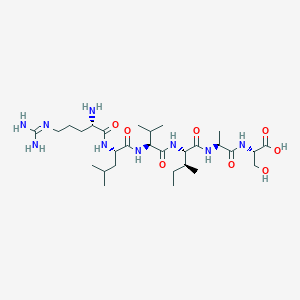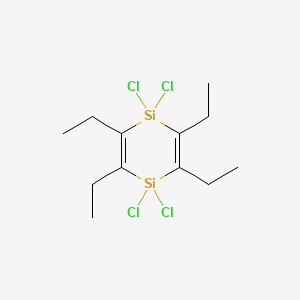
4-Nitrophenol;pyridine-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenol;pyridine-2,6-diamine is a compound that combines the structural features of 4-nitrophenol and pyridine-2,6-diamine 4-Nitrophenol is a phenolic compound with a nitro group at the para position relative to the hydroxyl group on the benzene ring Pyridine-2,6-diamine, on the other hand, is a derivative of pyridine with amino groups at the 2 and 6 positions
Méthodes De Préparation
The synthesis of 4-Nitrophenol;pyridine-2,6-diamine can be achieved through several synthetic routes. One common method involves the nitration of phenol to produce 4-nitrophenol, followed by the introduction of the pyridine-2,6-diamine moiety through a coupling reaction. The reaction conditions typically involve the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the reaction. Industrial production methods may involve large-scale nitration and coupling processes, with careful control of reaction parameters to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
4-Nitrophenol;pyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group in 4-nitrophenol can be reduced to an amino group under specific conditions, such as the presence of reducing agents like sodium borohydride.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine.
Substitution: The hydroxyl group in 4-nitrophenol can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions. Common reagents used in these reactions include sodium borohydride, hydrazine, and various acids and bases. .
Applications De Recherche Scientifique
4-Nitrophenol;pyridine-2,6-diamine has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Nitrophenol;pyridine-2,6-diamine involves its interaction with specific molecular targets and pathways. The nitro group in 4-nitrophenol can undergo reduction to form reactive intermediates that interact with cellular components. The pyridine-2,6-diamine moiety can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-Nitrophenol;pyridine-2,6-diamine can be compared with other similar compounds, such as:
4-Nitrophenol: Shares the nitro group but lacks the pyridine-2,6-diamine moiety.
Pyridine-2,6-diamine: Lacks the nitro group present in 4-nitrophenol.
2,4-Dinitrophenol:
Propriétés
Numéro CAS |
827322-47-4 |
|---|---|
Formule moléculaire |
C17H17N5O6 |
Poids moléculaire |
387.3 g/mol |
Nom IUPAC |
4-nitrophenol;pyridine-2,6-diamine |
InChI |
InChI=1S/2C6H5NO3.C5H7N3/c2*8-6-3-1-5(2-4-6)7(9)10;6-4-2-1-3-5(7)8-4/h2*1-4,8H;1-3H,(H4,6,7,8) |
Clé InChI |
ZJJSUGOPIJTCBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)N)N.C1=CC(=CC=C1[N+](=O)[O-])O.C1=CC(=CC=C1[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14226626.png)
![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226633.png)
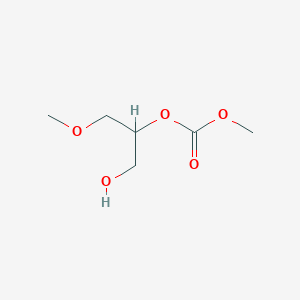

![Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]-](/img/structure/B14226648.png)

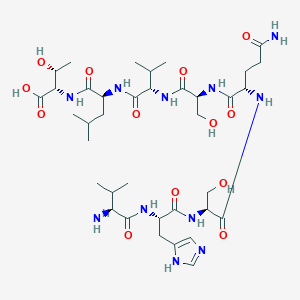
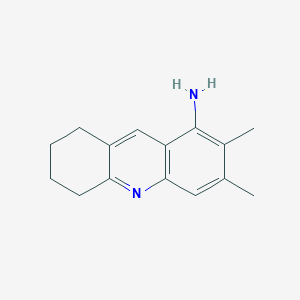
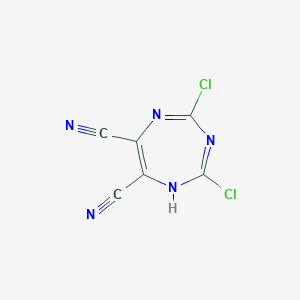
![Ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester](/img/structure/B14226666.png)
